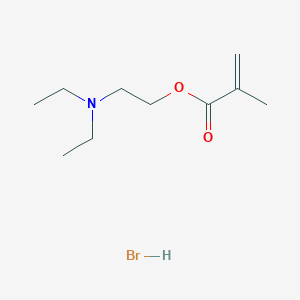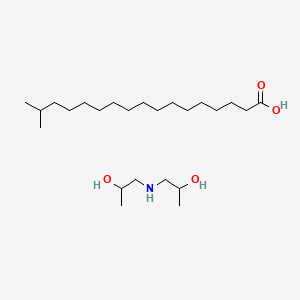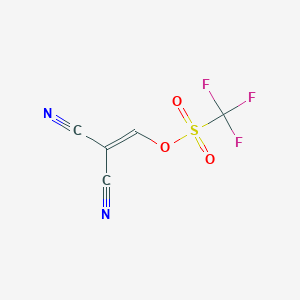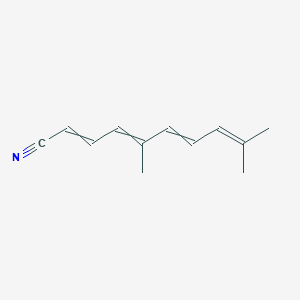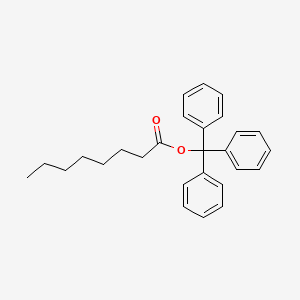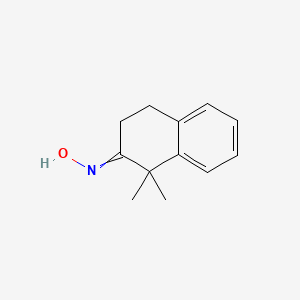
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is a chemical compound known for its unique structure and properties It is part of the naphthalene derivatives family, which are compounds containing a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine typically involves the reaction of 1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
化学反応の分析
Types of Reactions
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide .
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives .
科学的研究の応用
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine has several scientific research applications:
作用機序
The mechanism of action of N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
N-(1,1-Dimethyl-3,4-dihydronaphthalen-2(1H)-ylidene)hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and biological activity compared to other naphthalene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
93085-91-7 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
N-(1,1-dimethyl-3,4-dihydronaphthalen-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13-14/h3-6,14H,7-8H2,1-2H3 |
InChIキー |
AAKWXUVNFLZYFA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=NO)CCC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
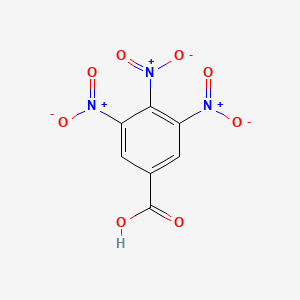
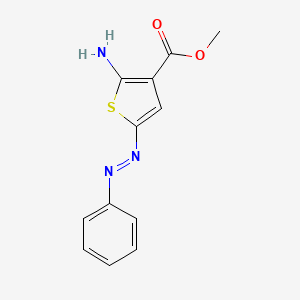
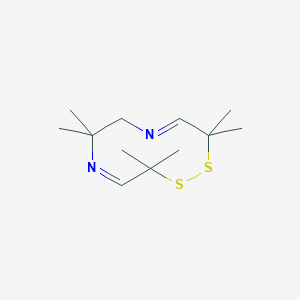
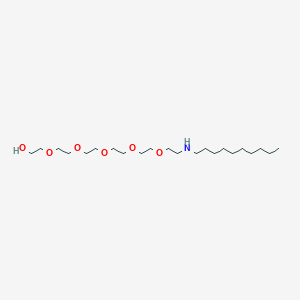
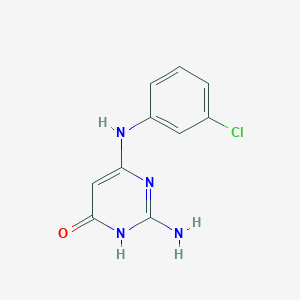
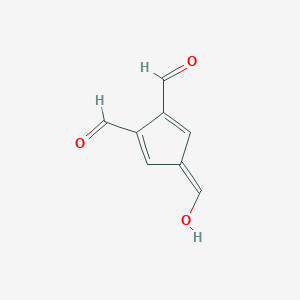
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
